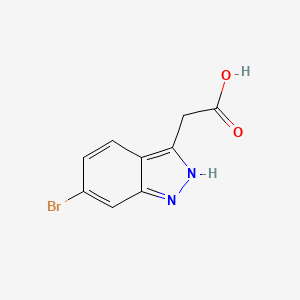

2-(6-Bromo-1H-indazol-3-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(6-bromo-2H-indazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c10-5-1-2-6-7(3-5)11-12-8(6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKLTNRDAAYQDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1Br)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716725 | |

| Record name | (6-Bromo-2H-indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944904-66-9 | |

| Record name | (6-Bromo-2H-indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(6-Bromo-1H-indazol-3-yl)acetic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-(6-Bromo-1H-indazol-3-yl)acetic acid

Executive Summary

This compound is a heterocyclic building block of significant interest in the field of medicinal chemistry. Its rigid indazole core, combined with the versatile reactivity of the C6-bromo and C3-acetic acid functionalities, makes it a valuable intermediate for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its physicochemical properties, outlines detailed synthetic protocols for its precursor and a proposed route for its formation, explores its key chemical reactions, and discusses its application in the development of therapeutic agents, particularly kinase inhibitors. This document is intended for researchers, chemists, and professionals in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this important scaffold.

Introduction: The Privileged 6-Bromoindazole Scaffold

The indazole ring system is a prominent scaffold in medicinal chemistry, recognized for its ability to mimic the purine core and engage in critical hydrogen bonding interactions with biological targets.[1] This has led to the development of several FDA-approved drugs incorporating this motif, such as the multi-kinase inhibitors Pazopanib and Axitinib, which are used in cancer therapy.[1][2]

The strategic placement of a bromine atom at the 6-position of the indazole ring confers significant synthetic advantages. The C6-bromo group is relatively stable, yet serves as a highly effective functional handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[3] This allows for the late-stage modification of drug candidates to fine-tune their pharmacological profiles. The compound this compound combines this versatile C6-bromo handle with a carboxylic acid moiety at the C3 position, providing an orthogonal site for amide bond formation, further extending its utility as a bifunctional linker and core fragment in drug design.

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and formulation. While experimental data for some properties are limited, a combination of vendor-supplied information and predictive models provides a solid foundation for laboratory use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 944904-66-9 | [4] |

| Molecular Formula | C₉H₇BrN₂O₂ | [4][5] |

| Molecular Weight | 255.07 g/mol | [4] |

| Density | 1.838 g/cm³ (Predicted) | [4] |

| Boiling Point | 484.4 °C at 760 mmHg (Predicted) | [4] |

| Vapor Pressure | 3.4 x 10⁻¹⁰ mmHg at 25°C (Predicted) | [4] |

| Refractive Index | 1.73 (Predicted) | [4] |

| XlogP (Predicted) | 1.7 | [5] |

| Solubility | Soluble in DMSO, DMF; slightly soluble in methanol (Inferred from 6-Bromo-1H-indazole) | [3] |

Structural Information:

Synthesis and Purification

The synthesis of this compound is logically approached via a multi-step sequence starting from commercially available materials. The process involves the initial construction of the core 6-bromo-1H-indazole ring, followed by the introduction of the acetic acid side chain at the C3 position.

Synthesis of the Precursor: 6-Bromo-1H-indazole

A robust and scalable method for producing the 6-bromo-1H-indazole precursor is the diazotization and subsequent cyclization of 4-bromo-2-methylaniline.[6] This established industrial process ensures a reliable supply of the key intermediate.

Experimental Protocol: Large-Scale Synthesis of 6-Bromo-1H-indazole [6]

-

Step 1: Acetylation. In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Cool the solution and add acetic anhydride (0.109 L) while maintaining the internal temperature below 40°C. The acetylation step protects the amine and activates the aromatic ring for the subsequent reaction.

-

Step 2: Diazotization and Cyclization. To the mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours. Isoamyl nitrite serves as the diazotizing agent, which, upon intramolecular cyclization, forms the indazole ring. The reaction is monitored for completion by TLC or HPLC.

-

Step 3: Work-up and Hydrolysis. After cooling the reaction to 25°C, remove the volatile components under vacuum. Add water to the residue and perform an azeotropic distillation to remove residual organic solvents. Add concentrated hydrochloric acid (500 mL) and heat the mixture to 50-55°C to hydrolyze the acetyl group.

-

Step 4: Isolation and Purification. Cool the acidic mixture to 20°C. Carefully adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent, and slurry the resulting solid with heptane. Filter the solid and dry it under vacuum to yield 6-Bromo-1H-indazole.[6]

Proposed Synthesis of this compound

With the 6-bromo-1H-indazole precursor in hand, the acetic acid moiety can be introduced at the C3 position. While direct C3 alkylation can be challenging due to competing N1 alkylation, a common and effective strategy involves deprotonation followed by reaction with an appropriate electrophile and subsequent hydrolysis.

Proposed Experimental Protocol:

-

Step 1: Alkylation. To a solution of 6-bromo-1H-indazole (1.0 equiv.) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise at 0°C under an inert atmosphere (N₂ or Ar). Allow the mixture to stir for 30 minutes. This deprotonates the indazole, primarily at the N1 position, forming the sodium salt. Add ethyl bromoacetate (1.2 equiv.) dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction introduces the ethyl acetate group. While N1 is the most acidic site, subsequent functionalization at C3 is well-documented in indazole chemistry, often proceeding through this intermediate or via direct C3-metalation routes.

-

Step 2: Hydrolysis. Upon completion, quench the reaction with water and extract the product with ethyl acetate. Concentrate the organic phase under reduced pressure. Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide (LiOH, 2.0 equiv.) and stir at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC).

-

Step 3: Isolation. Acidify the reaction mixture to pH 2-3 with 1M HCl. The carboxylic acid product will typically precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Purification and Characterization

Purification of the final product can be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The structural integrity and purity of the compound must be rigorously confirmed using standard analytical techniques.[6][7]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.[7]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[3]

Chemical Reactivity and Derivatization Potential

This compound is a trifunctional molecule, offering multiple handles for chemical modification. This versatility is the cornerstone of its utility in constructing diverse chemical libraries for drug discovery.

-

Carboxylic Acid Group (C3): The primary site for amide bond formation. Coupling with a wide array of primary or secondary amines using standard coupling reagents (e.g., HATU, HOBt/EDC) allows for the introduction of various functional groups to modulate solubility, cell permeability, and target engagement.

-

Indazole N1-H: This site can be alkylated or arylated to block a hydrogen bond donor site or to introduce substituents that can probe specific pockets in a protein target. Protection with groups like Boc (tert-butyloxycarbonyl) is also common.

-

C6-Bromo Group: This is an ideal handle for palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, attaching various amino groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Applications in Medicinal Chemistry

The primary application of this compound is as an intermediate in the synthesis of kinase inhibitors.[6] The indazole core often serves as a hinge-binding motif in the ATP-binding pocket of kinases, while the substituents directed from the C3 and C6 positions explore adjacent hydrophobic regions and solvent-exposed areas, respectively.

Hypothetical Drug Discovery Workflow:

A research team aiming to develop a novel inhibitor for a specific kinase could employ the title compound as follows:

-

Scaffold Docking: Computational modeling places the 6-bromoindazole core within the target's hinge region.

-

Amide Library Synthesis: The carboxylic acid is coupled with a library of diverse amines to optimize interactions with a nearby pocket (e.g., a solvent-exposed region where polarity and charge can enhance affinity and selectivity).

-

Cross-Coupling for Potency: The most promising candidates from the amide library are then subjected to Suzuki or Buchwald-Hartwig coupling at the C6-bromo position to install a group designed to fit a deep hydrophobic pocket, thereby maximizing potency.

This strategy leverages the orthogonal reactivity of the molecule to systematically build complexity and optimize pharmacological properties. The 6-bromoindazole scaffold has been successfully used in the development of PI3K inhibitors for respiratory diseases and various anti-cancer agents.[8][9]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound and its precursors. The following guidelines are based on safety data for structurally related compounds.[10][11][12]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[10]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11]

-

Handling: Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling. Minimize dust generation.[13]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[12]

-

Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[12]

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. This compound| CAS:#944904-66-9 -Letopharm Limited [letopharm.com]

- 5. PubChemLite - this compound (C9H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. aksci.com [aksci.com]

The Ascendant Role of Bromo-Indazole Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The indazole scaffold, a fused aromatic heterocyclic system, has long been a privileged structure in medicinal chemistry, underpinning a variety of approved drugs and clinical candidates.[1][2][3] The strategic incorporation of a bromine atom onto this versatile core gives rise to bromo-indazole derivatives, a chemical class demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the multifaceted pharmacological landscape of these compounds, offering technical insights into their mechanisms of action, quantitative data on their potency, and detailed protocols for their evaluation. Our focus is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to harness the therapeutic potential of bromo-indazole derivatives.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The anticancer properties of bromo-indazole derivatives are arguably the most extensively studied, with compounds from this class targeting several key pathways involved in tumor growth, proliferation, and survival.[1][4][5]

Kinase Inhibition: Disrupting Oncogenic Signaling

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Bromo-indazole derivatives have emerged as potent inhibitors of several oncogenic kinases.[5][6][7]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.[8] Several 6-bromo-1H-indazole derivatives have shown potent inhibitory activity against VEGFR-2.[8]

Quantitative Data: In Vitro Inhibitory Activity against VEGFR-2

| Compound/Drug | Target | IC50 (nM) | Source |

| 6-Bromo-1H-indazole Derivatives | |||

| Derivative W4 | VEGFR-2 | < 5 | [8] |

| Derivative W12 | VEGFR-2 | < 5 | [8] |

| Derivative W17 | VEGFR-2 | < 5 | [8] |

| Derivative W19 | VEGFR-2 | < 5 | [8] |

| Derivative W20 | VEGFR-2 | < 5 | [8] |

| Derivative W2 | VEGFR-2 | < 10 | [8] |

| Derivative W23 | VEGFR-2 | < 10 | [8] |

| Reference Drugs | |||

| Axitinib | VEGFR-2 | 0.2 | [8] |

| Pazopanib | VEGFR-2 | 30 | [8] |

Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications.[8]

Experimental Protocol: VEGFR-2 Kinase Assay (Luminescent)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase.[8]

-

Prepare Master Mix: For each well of a 96-well plate, prepare a master mix containing 1x Kinase Buffer, ATP, and the kinase substrate.

-

Add Test Compounds: Add 5 µl of the test inhibitor solution to the designated wells. For "Positive Control" and "Blank" wells, add 5 µl of the diluent solution (e.g., 1x Kinase Buffer with DMSO).

-

Add Enzyme: To the "Positive Control" and "Test Inhibitor" wells, add 20 µl of diluted VEGFR-2 kinase. To the "Blank" wells, add 20 µl of 1x Kinase Buffer.

-

Initiate Reaction: Incubate the plate at 30°C for 45 minutes.

-

Detect Kinase Activity: Add 50 µl of the luminescent kinase assay reagent to each well.

-

Incubate: Cover the plate and incubate at room temperature for 15 minutes.

-

Measure Luminescence: Read the luminescence using a microplate reader.

-

Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percent inhibition for each test compound concentration and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.[8]

VEGFR-2 Signaling Pathway

Caption: Bromo-indazole derivatives inhibit VEGFR-2, blocking downstream signaling pathways that promote angiogenesis.

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression can lead to centrosome amplification, a common feature in many human cancers.[9] Indazole-based compounds have been developed as potent PLK4 inhibitors.[9][10]

Quantitative Data: Potency of Indazole Derivatives Against PLK4

| Compound | Structure | PLK4 IC50 (nM) | Target Cell Line(s) | Cellular IC50 (µM) | Reference |

| CFI-400945 | N/A | 2.8 | N/A | N/A | [10] |

| Compound K22 | N-(1H-indazol-6-yl)benzenesulfonamide derivative | 0.1 | MCF-7 (Breast Cancer) | 1.3 | [10] |

| Lead Compound 28t | Indazole-based | 74 | MCF-7, IMR-32 | Poor | [10] |

| Compound C05 | Indazole-based | < 0.1 | IMR-32, MCF-7, H460 | 0.948, 0.979, 1.679 | [10] |

Experimental Protocol: Cell Proliferation Assay (MTT)

This protocol is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., K562, A549, PC-3, Hep-G2) in a 96-well plate at an appropriate density and incubate for 24 hours.[11]

-

Compound Treatment: Treat the cells with various concentrations of the bromo-indazole derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11]

PLK4 Inhibition Workflow

Caption: Workflow for evaluating bromo-indazole derivatives as PLK4 inhibitors, from in vitro enzyme assays to cellular functional assays.

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[12] Compounds that interfere with tubulin polymerization are effective anticancer agents.[12] Several indazole derivatives have been identified as potent inhibitors of tubulin polymerization, often binding to the colchicine site.[13][14][15]

Mechanism of Action

By binding to tubulin, these derivatives prevent its polymerization into microtubules. This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death).[13][15]

Quantitative Data: Antiproliferative Activity of Tubulin-Inhibiting Indazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 25a | (Various) | Tubulin Polymerization IC50 = 2.1 | [13] |

| 41a | SMMC-7721 | 0.08 ± 0.01 | [13] |

| MDA-MB-231 | 0.19 ± 0.04 | [13] | |

| HeLa | 0.23 ± 0.05 | [13] | |

| CT-26 | 0.42 ± 0.07 | [13] | |

| 12b | A2780/T (paclitaxel-resistant) | 0.0097 | [14] |

| A2780S (parental) | 0.0062 | [14] |

Experimental Protocol: Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

-

Tubulin Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., containing GTP), and the test compound at various concentrations.

-

Initiate Polymerization: Incubate the plate at 37°C to induce polymerization.

-

Monitor Polymerization: Measure the increase in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

-

Data Analysis: Plot the rate of polymerization against the compound concentration to determine the IC50 value.[13]

Tubulin Polymerization and Inhibition

Caption: Bromo-indazole derivatives bind to tubulin dimers, preventing their polymerization into microtubules and disrupting cellular division.

Antimicrobial Activity: A New Frontier

Beyond their anticancer effects, bromo-indazole derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[1][16][17][18] This opens up new avenues for the development of novel anti-infective agents, which are urgently needed in an era of increasing antimicrobial resistance.

Mechanism of Action

The precise mechanisms of antimicrobial action are still under investigation, but it is hypothesized that these compounds may inhibit essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication, like DNA gyrase.[16][19]

Quantitative Data: Antimicrobial Activity of Bromo-Indazole Derivatives

A series of novel 1,2,3-triazole derivatives tethered with 6-bromo-1H-indazole have been synthesized and evaluated for their antimicrobial efficacy. Several of these compounds expressed moderate to good inhibition in comparison with standard drugs.[16][17] Similarly, 4-bromo-1H-indazole derivatives have been investigated as inhibitors of the bacterial cell division protein FtsZ.[20]

Specific MIC values for a range of bromo-indazole derivatives against various bacterial and fungal strains would be presented here in a tabular format if more consolidated data were available in the search results.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Perform serial two-fold dilutions of the bromo-indazole derivative in a 96-well microtiter plate containing growth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (medium only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key driver of many diseases. Bromo-indazole derivatives have shown potential as anti-inflammatory agents, likely through the inhibition of key inflammatory mediators.[21][22][23][24]

Mechanism of Action

The anti-inflammatory effects of indazole derivatives are thought to be mediated, at least in part, by the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[23][24] Additionally, they may inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[23][25]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

-

Enzyme and Substrate: Prepare a reaction mixture containing purified COX-2 enzyme and its substrate, arachidonic acid.

-

Compound Addition: Add the bromo-indazole derivative at various concentrations to the reaction mixture.

-

Incubation: Incubate the mixture to allow the enzymatic reaction to proceed.

-

Detection: Measure the product of the reaction (e.g., prostaglandin E2) using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.[23]

Conclusion and Future Perspectives

Bromo-indazole derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer agents, through mechanisms such as kinase inhibition and disruption of tubulin polymerization, has established them as valuable scaffolds in oncology drug discovery.[3] Furthermore, their emerging roles as antimicrobial and anti-inflammatory agents highlight their potential to address other significant unmet medical needs.

Future research should focus on expanding the structural diversity of bromo-indazole libraries to improve potency and selectivity for specific biological targets.[3] Mechanism-guided design, aided by computational and structure-activity relationship studies, will be crucial for optimizing these compounds into clinical candidates. The continued exploration of this fascinating chemical space is poised to yield the next generation of innovative therapeutics.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

- Benchmarking 6-Bromo-1H-indazole Derivatives Against Axitinib and Pazopanib: A Comparative Guide for VEGFR-2 Inhibition. (n.d.). Benchchem.

- Different biological activities reported with Indazole derivatives. (n.d.). ResearchGate.

- The Role of Indazole Derivatives in Modern Drug Discovery. (2025, October 9). NINGBO INNO PHARMCHEM CO.,LTD.

- Assessing the Reproducibility of Kinase Inhibition Experiments Using Indazole Derivatives: A Comparative Guide. (n.d.). Benchchem.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.

- A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. (n.d.). MDPI.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). RSC Publishing.

- Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). Longdom Publishing.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). MDPI.

- (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (n.d.). ResearchGate.

- Application Notes and Protocols: 6-Bromo-1-methyl-1H-indazol-4-amine in Anticancer Drug Discovery. (n.d.). Benchchem.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). NIH.

- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025, September 12). PMC.

- Indazole-based antiinflammatory and analgesic drugs. (n.d.). ResearchGate.

- Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (n.d.). ResearchGate.

- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.).

- development of 1h-indazole derivatives as anti-inflammatory agents using computational. (n.d.). Semantic Scholar.

- 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (2025, January 1). Bangladesh Journals Online.

- Synthesis and biological activities of a novel series of indazole derivatives. (2016, February 25).

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PMC - NIH.

- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (n.d.). MDPI.

- Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. (n.d.). PMC.

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016, September 1). PubMed.

- (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2025, August 6).

- Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. (n.d.). PubMed.

- (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2025, August 9).

- Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. (2015, March 13). PubMed.

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). PMC - NIH.

- Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2021, April 22). PubMed.

- Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. (n.d.). PubMed.

- Development of tubulin polymerization inhibitors as anticancer agents. (n.d.). PubMed.

- The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. (2020, February 1). PubMed.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing.

- The Anticancer Activity of Indazole Compounds: A Mini Review. (2025, August 7). ResearchGate.

- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (n.d.). PMC - NIH.

- A comprehensive review on the indazole based derivatives as targeted anticancer agents. (n.d.).

- Novel Substituted Indazoles towards Potential Antimicrobial Agents. (n.d.). Oriental Journal of Chemistry.

- Recent Advances in the Development of Indazole-based Anticancer Agents. (2025, October 17). ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation | Journal of Scientific Research [banglajol.info]

- 18. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 23. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Pharmacological Profile of 2-(6-Bromo-1H-indazol-3-yl)acetic acid

Introduction: The Indazole Scaffold - A Privileged Motif in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1] This structure is a bioisostere of indole and is found at the core of numerous compounds with a broad spectrum of biological activities.[2] The versatility of the indazole nucleus allows for substitutions at various positions, leading to a diverse array of pharmacological effects. Several indazole-containing drugs are commercially available, including the anti-inflammatory agent Bendazac and the tyrosine kinase inhibitor Pazopanib, highlighting the therapeutic potential of this chemical class.[3]

Derivatives of indazole have been extensively explored and have shown promise in a multitude of therapeutic areas, including:

-

Oncology: As inhibitors of various kinases, such as Fibroblast Growth Factor Receptors (FGFRs) and phosphoinositide-dependent kinase-1 (PDK1).[3]

-

Inflammation: Modulating inflammatory pathways.[4]

-

Infectious Diseases: Exhibiting antibacterial and antiprotozoal activity.[5][6]

-

Neurological Disorders: Acting on serotonin receptors and other CNS targets.[7]

The subject of this guide, 2-(6-Bromo-1H-indazol-3-yl)acetic acid, combines three key structural features that suggest a high potential for biological activity: the indazole core, a bromine substituent at the 6-position, and an acetic acid side chain at the 3-position.

Postulated Pharmacological Profile of this compound

Based on the known structure-activity relationships of analogous compounds, we can hypothesize the potential biological targets and therapeutic applications for this compound.

Potential Molecular Targets

The acetic acid moiety at the 3-position suggests that the compound may act as a ligand for various enzymes or receptors where a carboxylic acid group is important for binding. The bromo-indazole core provides a scaffold that can be tailored for specific interactions.

Table 1: Potential Molecular Targets and Rationale

| Potential Target Class | Rationale Based on Analogous Compounds |

| Protein Kinases | The indazole scaffold is a common feature in many kinase inhibitors. Pazopanib, for instance, is a multi-kinase inhibitor. The specific substitution pattern of this compound could confer selectivity for certain kinases involved in cell proliferation and angiogenesis.[3] |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Substituted 1H-indazoles have been identified as potent inhibitors of IDO1, an enzyme involved in immune suppression, particularly in the tumor microenvironment.[3] |

| Serotonin (5-HT) Receptors | Indazole derivatives have been developed as ligands for various serotonin receptors, including 5-HT4 antagonists with potential analgesic effects.[7] |

| Cyclooxygenase (COX) Enzymes | Given that some indazole derivatives possess anti-inflammatory properties, it is plausible that this compound could inhibit COX-1 and/or COX-2.[8] |

Predicted Therapeutic Areas

Given the potential molecular targets, this compound could be investigated for its utility in the following therapeutic areas:

-

Oncology: As a primary or adjuvant therapy, potentially through the inhibition of protein kinases or IDO1.

-

Inflammatory Disorders: For conditions such as rheumatoid arthritis or inflammatory bowel disease.

-

Pain Management: As a non-opioid analgesic, possibly through antagonism of serotonin receptors.

A Roadmap for Pharmacological Characterization: Experimental Protocols

To empirically determine the pharmacological profile of this compound, a systematic, multi-tiered approach is required.

Tier 1: In Vitro Profiling

The initial phase focuses on high-throughput screening and specific enzyme/receptor binding assays to identify primary biological targets.

1. Broad Kinase Panel Screening:

-

Objective: To identify any inhibitory activity against a wide range of human kinases.

-

Methodology:

-

Utilize a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™).

-

Screen the compound at a standard concentration (e.g., 10 µM).

-

Measure the percentage of inhibition for each kinase.

-

For hits showing significant inhibition (>50%), perform dose-response studies to determine the IC50 value.

-

2. IDO1 Inhibition Assay:

-

Objective: To assess the inhibitory potential against the IDO1 enzyme.

-

Methodology:

-

Use a commercially available IDO1 inhibitor screening kit (e.g., from Cayman Chemical or BPS Bioscience).

-

The assay typically measures the conversion of tryptophan to N-formylkynurenine.

-

Perform dose-response experiments to calculate the IC50 value.

-

3. Serotonin Receptor Binding Assays:

-

Objective: To determine the affinity of the compound for various serotonin receptor subtypes.

-

Methodology:

-

Employ radioligand binding assays using cell membranes expressing the target 5-HT receptors.

-

Compete the binding of a known radiolabeled ligand with increasing concentrations of the test compound.

-

Calculate the Ki (inhibition constant) for each receptor subtype.

-

Tier 2: Cell-Based Assays

Once a primary target or a set of promising targets is identified, the next step is to evaluate the compound's activity in a cellular context.

1. Cancer Cell Line Proliferation Assay:

-

Objective: To assess the anti-proliferative effects on various cancer cell lines.

-

Methodology:

-

Select a panel of cancer cell lines relevant to the identified kinase targets (if any).

-

Treat the cells with a range of concentrations of the compound for 48-72 hours.

-

Measure cell viability using a standard method such as MTT, MTS, or CellTiter-Glo®.

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

2. Apoptosis Assay:

-

Objective: To determine if the observed anti-proliferative effects are due to the induction of apoptosis.

-

Methodology:

-

Treat cancer cells with the compound at concentrations around the GI50 value.

-

Use flow cytometry to analyze cells stained with Annexin V and Propidium Iodide to quantify early and late apoptotic cells.

-

Alternatively, measure caspase-3/7 activity using a luminescent or fluorescent assay.

-

Tier 3: In Vivo Evaluation

Promising candidates from in vitro and cell-based assays should be advanced to preclinical animal models.

1. Pharmacokinetic (PK) Studies:

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Methodology:

-

Administer the compound to rodents (e.g., mice or rats) via intravenous and oral routes.

-

Collect blood samples at various time points.

-

Analyze plasma concentrations of the compound using LC-MS/MS.

-

Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

-

2. Efficacy Studies in Animal Models:

-

Objective: To evaluate the therapeutic efficacy of the compound in a relevant disease model.

-

Methodology (Example for Oncology):

-

Establish tumor xenografts in immunocompromised mice using a sensitive cancer cell line.

-

Once tumors reach a palpable size, randomize the animals into vehicle control and treatment groups.

-

Administer the compound at a well-tolerated dose and schedule based on PK data.

-

Monitor tumor growth over time.

-

At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for target modulation).

-

Visualizing the Path Forward

Experimental Workflow

Caption: A generalized workflow for the pharmacological characterization of a novel compound.

Potential Signaling Pathway

Caption: A simplified diagram of a potential kinase inhibition pathway.

Conclusion

While the specific pharmacological profile of this compound remains to be elucidated, its chemical structure firmly places it within a class of compounds with significant therapeutic potential. The indazole scaffold, combined with the bromo and acetic acid functionalities, suggests a high probability of interaction with key biological targets, particularly protein kinases and enzymes involved in immunomodulation. The experimental roadmap outlined in this guide provides a robust framework for the systematic investigation of this promising molecule, from initial target identification through to preclinical evaluation. The insights gained from such studies will be invaluable in determining its potential as a novel therapeutic agent.

References

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). PubMed Central.

- Indazole – Knowledge and References - Taylor & Francis. (n.d.).

- Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic...

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (2021).

- Pharmacological properties of indazole derivatives: recent developments - PubMed. (n.d.).

- Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions - White Rose Research Online. (n.d.).

- 2-(1-Benzyl-1H-indazol-3-yloxy)acetic Acid - MySkinRecipes. (n.d.).

- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflamm

- (PDF)

- Recent Progress in Chemistry and Biology of Indazole and its Deriv

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).

- 40598-94-5|3-Bromo-1H-indazole|BLD Pharm. (n.d.).

- Indazole derivatives and their therapeutic applications: a p

- Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PubMed Central. (2025).

- Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold - Longdom Publishing. (n.d.).

- Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands - ResearchG

- Biological activity Study for some heterocyclic compounds and their impact on the gram positive and negative bacteria - ResearchG

- 2-(1H-Indazol-3-yl)acetic acid - Barcelona Fine Chemicals. (n.d.).

- This compound - C9H7BrN2O2 | CSSB00010209757 - Chemspace. (n.d.).

- Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. (n.d.).

- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.).

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(6-Bromo-1H-indazol-3-yl)acetic acid: A Technical Guide

Introduction

Welcome to this in-depth technical guide on the spectroscopic characterization of 2-(6-Bromo-1H-indazol-3-yl)acetic acid. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its indazole core, a privileged scaffold in numerous pharmacologically active compounds. Understanding the precise structure and purity of this compound is paramount for its successful application in research and development.

This guide is designed for researchers, scientists, and drug development professionals. It will not merely present data but will delve into the rationale behind the spectroscopic analysis, providing a framework for understanding the molecule's spectral features. We will explore the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, alongside detailed, field-proven protocols for data acquisition.

Molecular Structure and Isotopic Considerations

Before delving into the spectroscopic data, it is crucial to understand the molecular structure of this compound and the influence of the bromine atom. Bromine has two abundant, naturally occurring isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This isotopic distribution will have a significant and predictable impact on the mass spectrum of the molecule.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, would exhibit distinct signals for the aromatic, methylene, and acidic protons.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Singlet (broad) | 1H | COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |

| ~12.0 | Singlet (broad) | 1H | N-H | The N-H proton of the indazole ring is also deshielded and often exchanges with residual water in the solvent, leading to a broad signal. |

| ~7.8 | Singlet | 1H | H-7 | This proton is on the carbon adjacent to the nitrogen and is expected to be a singlet due to the lack of adjacent protons. |

| ~7.6 | Doublet | 1H | H-4 | This proton is part of the aromatic system and will appear as a doublet due to coupling with H-5. |

| ~7.3 | Doublet | 1H | H-5 | This proton will appear as a doublet due to coupling with H-4. |

| ~3.8 | Singlet | 2H | CH₂ | The methylene protons are adjacent to both the aromatic indazole ring and the carboxylic acid group, leading to a downfield shift. They are expected to appear as a singlet. |

Experimental Protocol for ¹H NMR

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound.

Methodology:

-

Sample Preparation:

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): ~3-4 seconds to ensure good resolution.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): 0-16 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal in the spectrum.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |

| ~141 | C-7a | Aromatic quaternary carbon adjacent to nitrogen. |

| ~135 | C-3 | Aromatic carbon to which the acetic acid moiety is attached. |

| ~125 | C-5 | Aromatic CH carbon. |

| ~122 | C-4 | Aromatic CH carbon. |

| ~120 | C-3a | Aromatic quaternary carbon. |

| ~115 | C-6 | Aromatic carbon bearing the bromine atom; its chemical shift is influenced by the heavy atom effect. |

| ~112 | C-7 | Aromatic CH carbon. |

| ~35 | CH₂ | The methylene carbon, influenced by the adjacent aromatic ring and carboxylic acid. |

Experimental Protocol for ¹³C NMR

Objective: To obtain a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.

Methodology:

-

Sample Preparation:

-

Instrument Parameters (100 MHz for ¹³C):

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is often necessary for quaternary carbons to fully relax.

-

Number of Scans (NS): 1024 or more scans may be required to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance and sensitivity.

-

Spectral Width (SW): 0-220 ppm.

-

-

Data Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.

-

Phase correct and baseline correct the spectrum.

-

Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

-

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, we would expect to see a distinct molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in a characteristic M/M+2 isotopic pattern.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z (Predicted) | Ion | Rationale for Formation |

| 254/256 | [M]⁺˙ | Molecular ion, showing the characteristic 1:1 isotopic pattern for one bromine atom. |

| 209/211 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical. |

| 196/198 | [M - CH₂COOH]⁺ | Loss of the entire acetic acid side chain. |

| 130 | [C₇H₅N₂]⁺ | Loss of bromine and the acetic acid side chain. |

Proposed EI Fragmentation Pathway

Sources

Topic: Potential Therapeutic Targets of 6-Bromo-1H-Indazole Compounds

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indazole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational molecules.[1][2] Among its many derivatives, 6-bromo-1H-indazole stands out as a particularly versatile and crucial synthetic intermediate, providing a reactive handle for the construction of complex molecular architectures.[3][4][5] This technical guide, written from the perspective of a Senior Application Scientist, synthesizes current knowledge on the therapeutic targets of compounds derived from the 6-bromo-1H-indazole scaffold. We will delve into the mechanistic basis for their activity against key protein classes, provide field-proven experimental protocols for target validation, and present data-driven insights to guide future drug discovery efforts. Our focus will be on the causality behind experimental design and the self-validating nature of the described workflows, ensuring a foundation of scientific integrity and trustworthiness.

The 6-Bromo-1H-Indazole Scaffold: A Foundation for Potent and Selective Modulators

The power of the indazole ring system lies in its unique electronic properties and its ability to form key hydrogen bond interactions within the active sites of biological targets, most notably the ATP-binding pocket of protein kinases.[2] The strategic placement of a bromine atom at the 6-position offers several synthetic advantages:

-

Vector for Elaboration: The bromine atom serves as an ideal point for functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).[1][6]

-

Modulation of Physicochemical Properties: The halogen can influence the compound's lipophilicity, metabolic stability, and binding affinity.

-

Probing Target Interactions: The bromine can engage in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity and selectivity.

This guide will focus primarily on the most extensively validated target class for indazole-based compounds—protein kinases—before exploring their promising applications in antimicrobial and other emerging therapeutic areas.

Protein Kinase Inhibition: The Premier Therapeutic Modality

Protein kinases, which regulate the vast majority of cellular processes, are among the most critical and intensely pursued drug targets, particularly in oncology. The indazole scaffold has proven to be a highly effective "hinge-binder," anchoring molecules into the ATP-binding site of numerous kinases.

Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Mechanism of Action & Rationale: VEGFR-2 is the primary transducer of pro-angiogenic signals initiated by VEGF-A.[7] Its activation is a critical step in the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis. Inhibiting the VEGFR-2 kinase domain blocks downstream signaling, thereby cutting off the tumor's blood supply. The indazole core is a key feature in approved VEGFR inhibitors like Pazopanib and Axitinib, validating its utility against this target.[8]

Evidence of Inhibition: Multiple derivatives of 6-bromo-1H-indazole have demonstrated potent inhibitory activity against VEGFR-2, with IC50 values in the low nanomolar range, comparable to or exceeding the potency of established drugs in certain assays.[7]

Data Presentation:

| Compound/Drug | Target | IC50 (nM) | Source |

| 6-Bromo-1H-indazole Derivatives | |||

| Derivative W4 | VEGFR-2 | < 5 | [7] |

| Derivative W12 | VEGFR-2 | < 5 | [7] |

| Derivative W17 | VEGFR-2 | < 5 | [7] |

| Reference Drugs | |||

| Axitinib | VEGFR-2 | 0.2 | [7] |

| Pazopanib | VEGFR-2 | 30 | [7] |

| Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications. Direct comparisons should be made with caution.[7] |

Experimental Protocol: VEGFR-2 Kinase Assay (Luminescent)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase using a luminescence-based ATP detection system.

-

Reagent Preparation:

-

Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a solution of recombinant human VEGFR-2 enzyme in kinase buffer.

-

Prepare a solution of a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.

-

Prepare a 10 mM stock solution of the 6-bromo-1H-indazole test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

-

Prepare an ATP solution in kinase buffer at a concentration equal to the Km for VEGFR-2.

-

-

Kinase Reaction:

-

Add 2.5 µL of the test compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of the VEGFR-2 enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a 2.5 µL mixture of the substrate peptide and ATP solution.

-

Incubate the plate for 60 minutes at 30°C.

-

-

Signal Detection:

-

Stop the reaction and measure the amount of remaining ATP by adding 10 µL of a commercial luminescent ATP detection reagent (e.g., ADP-Glo™).

-

Incubate as per the manufacturer's instructions (typically 40 minutes for kinase reaction termination followed by 30 minutes for luminescence generation).

-

Read the luminescence signal on a plate reader.

-

-

Data Analysis:

-

The luminescence signal is inversely proportional to kinase activity.

-

Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualization: VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Target: Phosphoinositide 3-Kinase (PI3K)

Mechanism of Action & Rationale: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Its hyperactivation is a common feature in many cancers and inflammatory conditions.[5] The 6-bromo-1H-indazole core has been specifically identified as an intermediate for inhibitors of the PI3Kδ isoform, which is predominantly expressed in leukocytes and plays a key role in allergic inflammation and certain B-cell malignancies, making it a target for respiratory diseases.[9]

Evidence of Inhibition: 6-bromo-1H-indazole is explicitly described as a "PI3K inhibitor intermediate" in the development of orally bioavailable PI3Kδ inhibitors.[9][10] This establishes a direct lineage from this starting material to potent and selective final compounds.

Experimental Protocol: PI3Kδ HTRF® Kinase Assay

This protocol describes a robust, high-throughput assay for measuring PI3Kδ activity.

-

Reagent Preparation:

-

Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT).

-

Prepare recombinant PI3Kδ enzyme in kinase buffer.

-

Prepare PIP2 substrate solution in kinase buffer.

-

Prepare test compound serial dilutions in DMSO.

-

Prepare ATP solution in kinase buffer.

-

Prepare HTRF® detection reagents: PIP3-d2 acceptor and anti-GST-Europium cryptate donor (assuming a GST-tagged enzyme).

-

-

Kinase Reaction:

-

Add 2 µL of test compound dilution to the wells of a low-volume 384-well plate.

-

Add 4 µL of PI3Kδ enzyme solution.

-

Add 4 µL of PIP2 substrate.

-

Initiate the reaction by adding 10 µL of ATP solution.

-

Incubate for 30 minutes at room temperature.

-

-

Signal Detection:

-

Stop the reaction by adding 5 µL of the PIP3-d2 acceptor solution.

-

Add 5 µL of the anti-GST-Europium cryptate donor solution.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF®-compatible reader (665 nm and 620 nm emission).

-

-

Data Analysis:

-

Calculate the HTRF® ratio (665nm/620nm * 10,000). The ratio is directly proportional to PI3Kδ activity.

-

Normalize the data and calculate IC50 values as described for the VEGFR-2 assay.

-

Visualization: PI3K Signaling Pathway

Caption: Overview of the PI3K/Akt/mTOR signaling cascade.

Other Key Kinase Targets

The versatility of the indazole scaffold extends to numerous other kinase families.

-

Pim Kinases: These serine/threonine kinases are involved in tumorigenesis, particularly in hematologic malignancies. Indazole derivatives have been developed as potent, pan-Pim inhibitors.[2][11]

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling drives proliferation in various cancers. 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives are reported as potent FGFR inhibitors.[2][12]

-

Epidermal Growth Factor Receptor (EGFR): Indazole analogs have been designed as mutant-selective and irreversible inhibitors to overcome resistance in non-small cell lung cancer.[12]

Antimicrobial Applications: Targeting Unique Parasite and Bacterial Pathways

Beyond oncology, the 6-bromo-1H-indazole scaffold provides a foundation for developing novel antimicrobial agents by targeting pathways that are essential for pathogens but absent in humans.

Target: Leishmania Trypanothione Reductase (TryR)

Mechanism of Action & Rationale: Trypanosomatid parasites, such as Leishmania, rely on a unique trypanothione-based redox system to defend against oxidative stress from the host immune system. Trypanothione reductase (TryR) is the central enzyme in this pathway.[13] As it has no close homolog in humans, TryR is an outstandingly selective target for antileishmanial drug development.

Evidence of Inhibition: While direct experimental data for 6-bromo-1H-indazole is limited, studies on structurally related indazole derivatives show promising activity against Leishmania species.[13] The proposed mechanism is the inhibition of TryR, making this a highly probable target class for novel derivatives.[13]

Experimental Protocol: In Vitro Antileishmanial Activity Assay

-

Promastigote Viability Assay:

-

Culture Leishmania promastigotes (e.g., L. infantum) in appropriate liquid media until they reach the mid-logarithmic growth phase.

-

Dispense 1x10⁶ promastigotes/mL into a 96-well plate.

-

Add serial dilutions of the test compounds (prepared in DMSO and diluted in media). Include a positive control (e.g., Miltefosine) and a vehicle control (DMSO).

-

Incubate the plate at 26°C for 72 hours.

-

Add a viability reagent (e.g., resazurin) and incubate for another 4-6 hours.

-

Measure fluorescence or absorbance to determine the number of viable parasites.

-

Calculate IC50 values by non-linear regression analysis.

-

-

Amastigote Viability Assay (Macrophage Infection Model):

-

Seed murine macrophages (e.g., J774 cells) in a 96-well plate and allow them to adhere.

-

Infect the macrophages with stationary-phase promastigotes at a ratio of approximately 10:1 (parasite:macrophage).

-

Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

-

Wash away extracellular parasites and add fresh media containing serial dilutions of the test compounds.

-

Incubate for another 72 hours.

-

Fix the cells, stain with Giemsa, and determine the number of amastigotes per 100 macrophages via light microscopy.

-

Calculate IC50 values.

-

Visualization: Antileishmanial Drug Discovery Workflow

Caption: Workflow for antileishmanial drug discovery and evaluation.

Target: Bacterial DNA Gyrase B (GyrB)

Mechanism of Action & Rationale: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA. The enzyme consists of two subunits, GyrA and GyrB. The GyrB subunit contains the ATP-binding site, and its inhibition prevents the enzyme from functioning, leading to bacterial death.[5] This ATPase site is a validated target for novel antibacterial agents.

Evidence of Inhibition: Derivatives of 6-bromo-1H-indazole have been specifically investigated as inhibitors of bacterial DNA gyrase B, positioning it as a key target for developing new antibiotics based on this scaffold.[5]

Conclusion and Future Directions

The 6-bromo-1H-indazole core is unequivocally a privileged and highly versatile scaffold in modern drug discovery. The wealth of evidence strongly supports its utility in the development of potent protein kinase inhibitors, with VEGFR-2 and PI3Kδ being particularly well-substantiated targets. The clinical success of other indazole-based kinase inhibitors provides a powerful precedent for continued exploration in this area.

Furthermore, emerging research highlights compelling opportunities in antimicrobial development, targeting unique and essential pathogen enzymes like TryR and GyrB. The inherent synthetic tractability of 6-bromo-1H-indazole allows for rapid and systematic optimization of lead compounds. Future efforts should focus on leveraging structure-based design to enhance potency and selectivity, optimizing pharmacokinetic properties for desired routes of administration, and exploring novel target classes where the unique chemical properties of the indazole ring can be exploited.

References

-

6-Bromo-1H-indazole - Epigenetic Therapeutic Targets. Epigenetic Therapeutic Targets. [Link]

-

Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. ResearchGate. [Link]

-

Different biological activities reported with Indazole derivatives. ResearchGate. [Link]

-

Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Semantic Scholar. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC). [Link]

-

6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health (NIH). [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

-

Indazole – Knowledge and References. Taylor & Francis. [Link]

-

The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central (PMC). [Link]

Sources

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 6-Bromo-1H-indazole | Epigenetic Therapeutic Targets [epigenetic-targets.com]

- 11. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Indazole scaffold in medicinal chemistry and drug discovery

An In-Depth Technical Guide to the Indazole Scaffold in Medicinal Chemistry and Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its unique combination of structural rigidity, synthetic accessibility, and versatile molecular interaction capabilities has propelled its integration into a multitude of clinically successful therapeutic agents.[2] This guide provides an in-depth exploration of the indazole nucleus, intended for researchers, scientists, and drug development professionals. We will dissect its fundamental physicochemical properties, delve into modern synthetic strategies, analyze its diverse pharmacological applications with a focus on oncology and neurodegenerative diseases, and illuminate its role as a critical bioisostere in drug design. The narrative is grounded in field-proven insights, supported by detailed experimental protocols, and visualized through structured diagrams to offer a comprehensive and actionable resource for leveraging the indazole scaffold in contemporary drug discovery campaigns.

The Indazole Core: Physicochemical Properties and Tautomerism

Indazole, or benzpyrazole, is an aromatic heterocyclic compound formed by the fusion of a benzene ring and a pyrazole ring.[3] This arrangement results in a stable 10 π-electron aromatic system.[3] A critical feature of the indazole scaffold is its existence in different tautomeric forms, primarily the 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form in unsubstituted indazoles.[4][5] The position of the nitrogen atoms and the potential for hydrogen bond donation and acceptance are pivotal to its ability to interact with biological targets.

-

1H-Indazole: The nitrogen at position 1 (N1) is pyrrole-like, and the nitrogen at position 2 (N2) is pyridine-like. The N1 hydrogen acts as a hydrogen bond donor.

-

2H-Indazole: Both nitrogen atoms are pyridine-like, and the N2 hydrogen can act as a hydrogen bond donor.

This tautomeric equilibrium can be influenced by substitution patterns and the surrounding microenvironment, a factor of paramount importance in drug-receptor interactions. The indazole nucleus is also considered a bioisostere of indole, another crucial scaffold in medicinal chemistry.[3]

Synthetic Strategies for Functionalized Indazoles

The construction and functionalization of the indazole core are central to its application in drug discovery. A variety of synthetic methodologies have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed approaches.[4][6] The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Classical Indazole Synthesis

Traditional methods for synthesizing the indazole ring often involve the cyclization of appropriately substituted benzene derivatives. A common approach is the reaction of o-toluidine derivatives through diazotization followed by intramolecular cyclization.[1]

Modern Synthetic Methodologies

Contemporary organic synthesis has provided a powerful toolkit for the efficient and regioselective synthesis of functionalized indazoles. These methods offer broader substrate scope and functional group tolerance compared to classical approaches.

| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |

| [3+2] Dipolar Cycloaddition of Sydnones and Arynes | Good to excellent (>80%)[6] | Broad tolerance for various functional groups on both sydnone and aryne precursors.[6] | High yields, excellent regioselectivity for 2H-indazoles, mild reaction conditions.[6] | Requires the synthesis of sydnone precursors; some electron-deficient sydnones may be unreactive.[6] |

| Davis-Beirut Reaction | Good (60-90%)[6] | Tolerates a range of alkyl and some aryl amines; sensitive to the alcohol solvent used.[6] | Metal-free, uses inexpensive starting materials, versatile for synthesizing various 2H-indazoles and indazolones.[6] | Can be low-yielding with certain substrates; may require optimization.[6] |

| Transition-Metal-Catalyzed C-H Activation/Annulation | Moderate to high[4] | Broad scope with various coupling partners. | High atom economy, direct functionalization of C-H bonds. | May require specific directing groups and expensive metal catalysts. |

This protocol describes a common and effective method for the synthesis of 1H-indazoles.[7]

Step-by-Step Methodology:

-

Starting Material Preparation: Synthesize the required o-haloaryl N-sulfonylhydrazone from the corresponding o-haloaryl aldehyde or ketone and a sulfonyl hydrazide.[4]

-

Reaction Setup: In a reaction vessel, combine the o-haloaryl N-sulfonylhydrazone (1.0 equiv), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a suitable ligand like Xantphos (4-10 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Solvent and Reaction Conditions: Add a high-boiling point solvent like toluene or dioxane. Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to 80-120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired 1H-indazole.

Workflow for Indazole Synthesis and Functionalization

Caption: General workflow for the synthesis and development of indazole-based drug candidates.

The Indazole Scaffold in Oncology

The indazole moiety is a prominent feature in numerous FDA-approved anti-cancer drugs, particularly in the class of protein kinase inhibitors.[8][9] Its ability to mimic the purine core of ATP allows it to effectively bind to the ATP-binding site of various kinases, leading to the inhibition of downstream signaling pathways that are often dysregulated in cancer.[1]

Mechanism of Action: Kinase Inhibition

Indazole-containing kinase inhibitors typically function as ATP-competitive inhibitors. The indazole ring forms key hydrogen bond interactions with the hinge region of the kinase domain, a critical interaction for potent inhibition.[9] Substituents on the indazole scaffold are strategically positioned to occupy adjacent hydrophobic pockets, thereby enhancing both potency and selectivity for the target kinase.

Caption: Interaction of an indazole-based inhibitor with a kinase active site.

Prominent Indazole-Containing Anticancer Drugs

| Drug Name | Target(s) | Approved Indication(s) |